lactoisooctaosylceramide
Description
Properties
CAS No. |
104042-02-6 |
|---|---|
Molecular Formula |
C22H24Br2N4O6S2 |
Synonyms |
lactoisooctaosylceramide |
Origin of Product |
United States |
Structural Characterization and Molecular Architecture of Lactoisooctaosylceramide
Glycan Moiety Composition and Linkage Analysis
The carbohydrate portion, or glycan moiety, of lactoisooctaosylceramide is a complex oligosaccharide that plays a key role in its interactions with other molecules. Its specific composition and arrangement of sugar residues define its unique identity and function.
Specific Sugar Residues and Sequential Arrangement
The glycan chain of this compound is a polylactosamine structure, meaning it is composed of repeating disaccharide units of N-acetyllactosamine (LacNAc), which consists of galactose (Gal) and N-acetylglucosamine (GlcNAc). The general structure of polylactosamine chains involves alternating β1-3 or β1-4 linkages between these sugar residues. nih.gov The synthesis of these chains requires the sequential action of β-1,4-galactosyltransferases (B4GALT) and β-1,3-N-acetylglucosaminyltransferases (B3GNT). nih.gov In the case of this compound, the sequence begins with a glucose residue linked to the ceramide, followed by a chain of galactose and N-acetylglucosamine residues.
Branching Patterns within the Polylactosamine Chain
A defining feature of this compound is its branched polylactosamine chain. It is specifically recognized by the monoclonal antibody C6, which identifies a binary N-acetyllactosaminyl structure designated as IV6Galβ1→4GlcNAcnLc6. nih.gov This nomenclature indicates a branching point on the internal galactose residue of the core lacto-N-tetraose structure. The branching is created by a β1-6 linkage of an N-acetylglucosamine residue to a galactose, a process catalyzed by branching β1-6N-acetylglucosaminetransferases. glycosmos.org This branching creates a more complex, three-dimensional structure for the glycan, which is critical for its specific recognition by certain proteins, such as lectins. nih.govnih.gov
Ceramide Backbone Diversity and its Impact on Glycoconjugate Structure
The ceramide portion of this compound anchors the molecule within the lipid bilayer of cell membranes. wikipedia.org It is composed of a sphingoid base, typically sphingosine (B13886), linked to a fatty acid via an amide bond. wikipedia.orgresearchgate.netresearchgate.net The diversity in both the sphingosine and the fatty acid components contributes to the structural and functional heterogeneity of this compound.
Influence of Fatty Acyl Chain Length and Saturation
The length and degree of saturation of the fatty acyl chain have a profound impact on the biophysical properties of glycosphingolipids and their organization within cell membranes. nih.govmdpi.com
Saturation: Saturated fatty acyl chains allow for tighter packing of the lipid molecules, leading to increased order and the formation of more rigid, gel-like domains in the membrane. mdpi.com In contrast, the presence of a cis-double bond in an unsaturated fatty acyl chain introduces a "kink" that disrupts this tight packing, resulting in more fluid membrane domains. mdpi.combiorxiv.org
Chain Length: Very long-chain fatty acids can interdigitate with the lipids in the opposing leaflet of the cell membrane, which can increase bilayer rigidity. rsc.org The interplay between chain length and saturation determines how this compound partitions into different membrane microdomains, such as lipid rafts, which in turn affects its biological activity. nih.gov
Structural Elucidation Techniques in Glycosphingolipid Research
Determining the intricate structure of complex glycosphingolipids like this compound requires a combination of sophisticated analytical techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of the entire molecule and its fragments. currenta.denih.gov Tandem MS (MS/MS) is particularly valuable for sequencing the glycan chain by analyzing the fragmentation patterns. nih.gov When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of different this compound species that may vary in their ceramide composition. ceur-ws.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms. numberanalytics.com One-dimensional and two-dimensional NMR experiments are used to determine the anomeric configuration (α or β) and the linkage positions of the glycosidic bonds between the sugar residues. hyphadiscovery.com It is also instrumental in confirming the structure of the ceramide backbone. nih.gov
Enzymatic and Chemical Degradation: The use of specific exoglycosidases, which cleave terminal sugar residues with specific linkages, is a powerful method for sequencing the glycan chain. nih.govsigmaaldrich.com The results of enzymatic digestion are often analyzed by chromatography or mass spectrometry to identify the released monosaccharides and the remaining glycan structure.
These techniques, often used in a complementary fashion, are essential for the complete and unambiguous structural characterization of this compound. currenta.deceur-ws.org
Advanced Mass Spectrometry for Glycosphingolipid Analysis
Mass spectrometry (MS) is a cornerstone in the analysis of GSLs due to its high sensitivity and ability to provide detailed structural information from minute amounts of sample. It is particularly effective for determining the composition of both the glycan headgroup and the lipid tail. Modern MS techniques, often coupled with chromatographic separation, allow for the profiling of intact GSLs from complex biological samples.
Electrospray Ionization Linear Ion-Trap Mass Spectrometry (ESI-LIT-MS) is a powerful tool for the comprehensive structural analysis of GSLs. ESI is a soft ionization technique that allows fragile GSL molecules to be ionized intact, preserving their structure for analysis. The linear ion trap enables tandem mass spectrometry (MS/MS or MSn), where precursor ions are isolated and fragmented to generate product ions. The resulting fragmentation patterns are predictable and provide a wealth of structural data.
In the analysis of a complex GSL like this compound, MS/MS spectra reveal the sequence of the oligosaccharide chain through the characteristic loss of individual sugar residues. It also provides information on the ceramide portion, including the type of long-chain base and the length and degree of saturation of the fatty acyl chain. This detailed interpretation of MS and MS/MS spectra is crucial for the unambiguous identification of GSL species within a mixture. This method is frequently paired with Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of GSL subclasses prior to MS analysis, a combination known as HILIC-ESI-LIT-MS/MS.
Table 1: Representative Data from ESI-LIT-MS/MS Analysis of Glycosphingolipids
| Precursor Ion (m/z) | Fragmentation Type | Product Ion (m/z) | Structural Information Gained |
|---|---|---|---|
| [M-H]⁻ | Glycosidic Bond Cleavage | Y-series ions (e.g., Y₁, Y₂, etc.) | Sequential loss of sugar units, revealing oligosaccharide sequence. |
| [M-H]⁻ | Glycosidic Bond Cleavage | B-series ions (e.g., B₁, B₂, etc.) | Identity of terminal and internal sugar residues. |
Biosynthetic Pathways and Metabolic Regulation of Lactoisooctaosylceramide
Glucosylceramide-Initiated Biosynthesis Pathways
The journey to lactoisooctaosylceramide begins with the synthesis of glucosylceramide (GlcCer), the foundational precursor for the majority of GSLs. pnas.org This process is initiated by the transfer of glucose from UDP-glucose to a ceramide backbone, a reaction catalyzed by glucosylceramide synthase. pnas.org Once synthesized on the cytosolic face of the Golgi, GlcCer is translocated to the Golgi lumen, where it serves as the substrate for the elongation of the glycan chain. pnas.org
Lacto and Neolacto Series Pathways
Following the formation of GlcCer, the addition of a galactose residue by a galactosyltransferase leads to the formation of lactosylceramide (B164483) (LacCer). LacCer is a critical branch point in GSL biosynthesis, serving as the common precursor for the lacto, neolacto, globo, and ganglio series of GSLs. biologists.com The synthesis of lacto- and neolacto-series GSLs is initiated by the action of specific glycosyltransferases on LacCer.
The defining feature of the neolacto-series, to which this compound belongs, is the presence of repeating units of N-acetyllactosamine (Galβ1-4GlcNAc). The initial step in committing LacCer to the neolacto-series pathway is the addition of an N-acetylglucosamine (GlcNAc) residue in a β1-3 linkage to the galactose residue of LacCer. This reaction is catalyzed by a specific β1,3-N-acetylglucosaminyltransferase.
Role of Glycosyltransferases in Chain Elongation
The elongation of the carbohydrate chain of this compound is a sequential process orchestrated by a series of glycosyltransferases, each with specific substrate and linkage requirements. These enzymes are typically type II transmembrane proteins located in the Golgi apparatus.
A key enzyme family in the synthesis of the neolacto-series core structure is the β1,3-N-acetylglucosaminyltransferases (β3Gn-Ts). Specifically, β3Gn-T5, also known as lactotriaosylceramide synthase (Lc3 synthase), is crucial for initiating the lacto- and neolacto-series by transferring a GlcNAc residue to LacCer. This creates the initial trisaccharide structure, lactotriaosylceramide (Lc3Cer). Subsequent elongation of the poly-N-acetyllactosamine chain involves the alternating activities of β3Gn-Ts and galactosyltransferases.
Following the addition of a GlcNAc residue by a β3Gn-T, a galactosyltransferase acts to add a galactose residue, typically in a β1-4 linkage, to the newly added GlcNAc. This reaction forms the N-acetyllactosamine (LacNAc) disaccharide unit. The repetition of this two-step process, involving the sequential action of a β3Gn-T and a β1,4-galactosyltransferase (B4GALT), leads to the formation of long, linear poly-N-acetyllactosamine chains characteristic of higher-order neolacto-series GSLs. Several B4GALT isoenzymes have been identified, with B4GALT1 and B4GALT5 being implicated in the synthesis of these structures. nih.gov
Branching Enzyme Mechanisms and Specificities
The "isoocta" designation in this compound suggests a branched octasaccharide structure. The formation of branches on the linear poly-N-acetyllactosamine backbone is a critical step in generating such complex GSLs. These branches are typically initiated by the action of β1,6-N-acetylglucosaminyltransferases (β6Gn-Ts).
These enzymes transfer a GlcNAc residue in a β1-6 linkage to an internal galactose residue of the poly-N-acetyllactosamine chain. This creates a branch point from which further elongation can occur, again through the sequential addition of galactose and N-acetylglucosamine residues. The resulting branched structures are often referred to as I-antigens. The specific β6Gn-T involved determines the position and frequency of branching, contributing to the diversity of complex GSL structures.
| Enzyme Family | Specific Enzyme Example | Function in this compound Biosynthesis |
| β1,3-N-acetylglucosaminyltransferases | β3Gn-T5 (Lc3 synthase) | Initiates the neolacto-series by adding the first GlcNAc to Lactosylceramide. |
| β1,4-Galactosyltransferases | B4GALT1, B4GALT5 | Adds galactose to GlcNAc residues, forming the repeating N-acetyllactosamine units. |
| β1,6-N-acetylglucosaminyltransferases | I-branching enzyme | Creates branches on the linear poly-N-acetyllactosamine chain. |
Regulatory Mechanisms of Glycosphingolipid Metabolism
The biosynthesis of this compound and other GSLs is a tightly regulated process, ensuring the appropriate expression of these molecules in different cell types and developmental stages. Regulation occurs at multiple levels, including transcriptional control of glycosyltransferase gene expression and metabolic control of substrate availability.
Transcriptional regulation plays a pivotal role in determining the repertoire of GSLs a cell can synthesize. The expression of genes encoding key glycosyltransferases, such as β3Gn-T5 and the various B4GALTs and β6Gn-Ts, is differentially regulated in various tissues and can be altered in disease states. nih.govnih.gov For instance, the upregulation of genes involved in the lacto- and neolacto-series biosynthesis has been observed in certain types of cancer. nih.govnih.gov Transcription factors such as AR and GATA3 have been implicated in the regulation of genes within this pathway. nih.gov
| Regulatory Level | Mechanism | Key Molecules Involved |
| Transcriptional | Control of glycosyltransferase gene expression. | Transcription factors (e.g., AR, GATA3), Promoters and enhancers of glycosyltransferase genes. |
| Metabolic | Control of precursor availability. | Ceramide, Nucleotide sugars (UDP-Glc, UDP-Gal, UDP-GlcNAc), Nucleotide sugar transporters. |
| Post-translational | Allosteric regulation and feedback inhibition. | Glycosphingolipid end-products, Glycosyltransferases. |
Transcriptional and Translational Control of Glycosyltransferases
The expression of the specific glycosyltransferases required for the assembly of this compound is under tight transcriptional and translational control. This regulation dictates the cellular capacity to synthesize the molecule.
Transcriptional Regulation: The genes encoding the relevant glycosyltransferases are controlled by various transcription factors. These factors can be activated or repressed by developmental cues, cellular differentiation states, and external stimuli. This level of control ensures that this compound is synthesized in the appropriate cell types and at the correct times. For instance, the expression of certain glycosyltransferases is known to be altered during oncogenic transformation, leading to changes in the cell surface glycan landscape.
Translational Regulation: Following transcription, the messenger RNA (mRNA) of the glycosyltransferases is subject to translational control, which determines the rate of protein synthesis. This can be influenced by microRNAs (miRNAs) and other regulatory molecules that can bind to the mRNA and affect its stability and translation efficiency. Such mechanisms allow for rapid adjustments in the levels of glycosyltransferase enzymes in response to changing cellular needs, without altering gene transcription.
Substrate Availability and Enzyme Kinetics
The rate of this compound synthesis is also dependent on the availability of its building blocks and the kinetic properties of the involved enzymes.
Enzyme Kinetics: Each glycosyltransferase involved in the pathway exhibits specific kinetic properties, including its affinity for its donor (nucleotide sugar) and acceptor (the growing glycolipid chain) substrates (Km) and its maximum catalytic rate (Vmax). nih.govnih.gov These kinetic parameters determine the efficiency of each glycosylation step. The activity of these enzymes can also be modulated by the local environment within the Golgi, such as pH and the presence of divalent cations like manganese (Mn2+), which are often required as cofactors. uzh.ch Many glycosyltransferases follow a sequential Bi Bi kinetic mechanism where the nucleotide sugar donor binds before the acceptor substrate. nih.gov
Catabolism and Turnover Pathways
The degradation of glycosphingolipids like this compound is a stepwise process that occurs in the lysosomes. This process is essential for maintaining cellular homeostasis and preventing the accumulation of these lipids, which can be toxic.
The catabolism of glycosphingolipids involves a series of lysosomal hydrolases, which sequentially remove the sugar residues from the non-reducing end of the glycan chain. For this compound, this would involve a specific set of exoglycosidases. The final step is the cleavage of the remaining glucose or galactose from ceramide by a specific β-glucosidase or β-galactosidase, yielding ceramide and a free sugar. The ceramide can then be further broken down into a fatty acid and sphingosine (B13886).
Defects in any of the lysosomal hydrolases involved in this pathway can lead to the accumulation of the corresponding glycosphingolipid substrate, resulting in a class of genetic disorders known as lysosomal storage diseases.
Interactive Data Table: Key Enzymes in Glycosphingolipid Metabolism
| Enzyme Family | Function | Substrates | Cellular Location |
| Glycosyltransferases | Biosynthesis | Ceramide, Nucleotide Sugars | Golgi Apparatus |
| Lysosomal Hydrolases | Catabolism | Glycosphingolipids | Lysosomes |
| Ceramidases | Catabolism | Ceramide | Lysosomes |
Biological Roles and Functions of Lactoisooctaosylceramide in Cellular Systems
Cell Signaling and Membrane Microdomain Organization
GSLs are not merely passive structural components of the cell membrane; they are active participants in organizing the membrane into functional units and initiating signaling cascades. wikipedia.org They are known to cluster with cholesterol and specific proteins to form specialized membrane microdomains, often called lipid rafts or glycosignaling domains. uzh.choup.comnih.govproquest.com These domains serve as platforms for concentrating signaling molecules, thereby facilitating and modulating cellular responses to external stimuli. oup.commdpi.com
The unique physicochemical properties of GSLs, including the potential for extensive hydrogen bonding between their sugar headgroups and their typically long, saturated fatty acid chains, drive their partitioning into ordered membrane microdomains known as lipid rafts. uzh.chnih.gov These domains are more tightly packed and less fluid than the surrounding glycerophospholipid-rich membrane. The integration of a large, complex molecule like lactoisooctaosylceramide into these rafts would be governed by these same principles. The extensive "octaosyl" (eight-sugar) chain would significantly contribute to the formation of a dense "glycocalyx" within the raft, influencing the domain's size, stability, and interaction potential. These GSL-enriched microdomains are dynamic structures that can coalesce to form larger signaling platforms upon cellular stimulation, clustering receptors and signal transducers to initiate a response. wikipedia.orgproquest.com
A key function of GSL-enriched microdomains is to bring extracellular binding events into proximity with intracellular signaling machinery. oup.com On the cytoplasmic side of the membrane, these rafts are often enriched with non-receptor tyrosine kinases of the Src family, such as Lyn and Hck, which are anchored to the inner leaflet. nih.govnih.gov Seminal research has demonstrated a direct physical and functional association between the GSL lactosylceramide (B164483) (a structural precursor to more complex lacto-series GSLs) and the Src family kinase Lyn within neutrophil membrane rafts. nih.govmdpi.comnih.govnih.gov This association is crucial for initiating immune responses. It is highly probable that this compound, by organizing similar microdomains, also functionally couples with Src family kinases, positioning them to be activated upon ligand binding to the external carbohydrate chain. nih.govnih.gov
Table 1: Proteins Associated with Glycosphingolipid Microdomains
| Protein Class | Example(s) | Role in Signaling |
| Src Family Kinases | Lyn, Hck, cSrc | Intracellular signal initiation and amplification |
| Small G-Proteins | Ras, RhoA | Transduction of signals to downstream effectors |
| Receptor Tyrosine Kinases | EGFR, FGFR | Growth factor signal reception and transduction |
| Adhesion Molecules | Integrins | Cell-matrix and cell-cell interaction signaling |
| Tetraspanins | CD9, CD82 | Organization of membrane microdomains |
The clustering of GSLs and their association with kinases like Lyn within a "glycosignaling domain" creates a potent signal-initiating platform. oup.com Ligand binding to the carbohydrate portion of a GSL, such as this compound, can trigger a conformational change that activates the associated Src family kinase on the inner leaflet of the membrane. oup.comnih.gov
For example, the binding of antibodies or pathogens to lactosylceramide on human neutrophils activates Lyn. mdpi.comnih.gov This activation initiates a downstream cascade involving multiple signaling pathways critical for neutrophil function. nih.gov This well-characterized pathway provides a clear model for how complex GSLs function.
Key steps in this signaling cascade include:
Ligand Binding: An external molecule specifically recognizes and binds to the GSL's carbohydrate chain.
Src Kinase Activation: The associated Lyn kinase is activated via phosphorylation. nih.gov
Downstream Pathway Activation: Activated Lyn then phosphorylates and activates other key signaling molecules, including:
Phosphatidylinositol-3 Kinase (PI3K): A central regulator of cell growth, survival, and motility.
p38 Mitogen-Activated Protein Kinase (MAPK): Involved in inflammatory responses and stress signaling.
Protein Kinase C (PKC): A family of kinases that control a wide range of cellular functions. nih.gov
This cascade ultimately leads to specific cellular responses, such as the generation of superoxide (B77818) in neutrophils to kill pathogens. nih.gov The complexity of the octasaccharide chain of this compound would allow for highly specific ligand recognition, ensuring that this signaling cascade is triggered only by the appropriate stimulus.
Cell-Cell Recognition and Adhesion Mechanisms
The elaborate carbohydrate structures of GSLs, exposed on the cell surface, are ideal molecules for mediating the highly specific recognition required for cell-cell adhesion and tissue formation. nih.govresearchgate.net This recognition can occur through two primary mechanisms: protein-carbohydrate and carbohydrate-carbohydrate interactions.
A fascinating mechanism of cell adhesion is mediated directly by carbohydrate-carbohydrate interactions (CCIs) between GSLs on opposing cells (a trans interaction). nih.gov This type of binding, though often of lower affinity than protein-based interactions, can achieve high avidity and specificity through the clustering of GSLs in microdomains. nih.govnih.gov The specificity of CCI is determined by the precise sequence and linkage of the sugars, and the interaction is often dependent on the presence of divalent cations like Ca²⁺. nih.gov The eight-sugar chain of this compound would offer a large and complex surface for such specific, multivalent interactions, potentially mediating the adhesion of specific cell types during tissue organization. nih.gov
Table 2: Comparison of Cell Adhesion Mechanisms
| Feature | Carbohydrate-Carbohydrate Interaction (CCI) | Protein-Lectin Interaction |
| Primary Molecules | Glycosphingolipids on opposing cells | Cell adhesion proteins (e.g., Selectins) and carbohydrate ligands |
| Binding Affinity | Generally lower per site, relies on avidity from clustering | Generally higher per site |
| Specificity | High, based on complex glycan structure | High, based on protein binding pocket and glycan structure |
| Cofactor Dependence | Often requires Ca²⁺ | Often requires Ca²⁺ |
| Biological Role | Initial cell-cell recognition, cell sorting, tissue formation | Leukocyte rolling, immune surveillance, embryogenesis |
The synthesis of GSLs is absolutely essential for early embryonic development. pnas.orgresearchgate.netresearchgate.net Studies in mice have shown that eliminating the enzyme responsible for synthesizing glucosylceramide, the precursor for most GSLs including the lacto-series, allows development to proceed through initial germ layer formation, but is followed by widespread apoptosis, leading to embryonic death. pnas.orgnih.govbiologists.com This demonstrates the critical role of GSLs in the cell-cell interactions and signaling events that orchestrate morphogenesis. pnas.org
The expression of specific GSLs is tightly regulated during embryogenesis, with different structures appearing at specific developmental stages and in specific cell lineages. nih.govbiologists.com For example, globo-series GSLs are prominent as human embryonic stem cells differentiate towards endoderm, while other series dominate during neuronal differentiation. biologists.com These stage-specific GSLs act as cell surface markers and are believed to play active roles in processes like compaction of the early embryo and the sorting of cells into distinct tissues. nih.gov A complex molecule such as this compound is likely to be expressed in a similarly regulated manner, functioning as a specific cell surface marker that mediates critical recognition and adhesion events required for the proper formation of tissues and organs during morphogenesis.
Cell Differentiation Markers (e.g., Mesenchymal Stem Cells)
Currently, there is no specific scientific literature identifying this compound as a cell differentiation marker for mesenchymal stem cells (MSCs). The role of glycosphingolipids in stem cell differentiation is an active area of research, but specific data on this compound is not available.
In contrast, the precursor molecule, ceramide, has been studied in the context of MSC differentiation. Studies have shown that ceramide can influence the differentiation of MSCs, particularly inhibiting their differentiation into adipocytes (fat cells) nih.govnih.govyoutube.com. This is often studied in the context of inflammatory signals that can modulate stem cell fate nih.govnih.govyoutube.com. However, it is crucial to reiterate that these findings pertain to ceramide and not this compound. The addition of a large oligosaccharide chain, as is present in this compound, would significantly alter the molecule's properties and likely its biological function.
Immune System Modulation and Pathogen Recognition
Glycosphingolipids are known to play crucial roles in the immune system, often acting as receptors on the surface of cells that can be recognized by pathogens or can modulate immune responses. While there is no specific information on this compound, the broader class of glycosphingolipids is well-established in this context.
Glycosphingolipids as Receptors for Microbial Ligands
Glycosphingolipids on the surface of host cells can serve as attachment sites for various pathogens, a critical first step in the process of infection. The carbohydrate portions of these lipids extend from the cell surface and can be specifically recognized by adhesin molecules on bacteria, viruses, and fungi. This interaction is often highly specific, contributing to the tropism of a pathogen for certain tissues or cell types.
There is no specific data available on the interaction between this compound and mycobacterial lipoarabinomannan (LAM). However, research has demonstrated that lactosylceramide, a simpler glycosphingolipid, is involved in the phagocytosis of mycobacteria by human neutrophils nih.govnih.gov. Lactosylceramide, present in lipid rafts on the neutrophil surface, can bind to mannose-capped LAM (ManLAM) on the surface of pathogenic mycobacteria, mediating their uptake nih.govnih.gov. Pathogenic mycobacteria can exploit this interaction to enter host cells while also inhibiting the subsequent fusion of the phagosome with lysosomes, thereby creating a safe haven for replication nih.gov.
Specific binding of this compound to fungal components like β-glucan from Candida albicans has not been reported in the scientific literature. Studies have shown that Candida albicans can bind to lactosylceramide, which may act as an adhesion receptor for the yeast on host cells nih.gov. The interaction with β-glucan, a major component of the fungal cell wall, is a key aspect of the immune recognition of fungi. Dectin-1 is the primary receptor for β-glucan on phagocytes, but the potential for co-receptors or alternative binding partners among glycosphingolipids remains an area of interest.
There is no specific information available detailing the interactions of this compound with Shigella dysenteriae, Vibrio cholerae, E. coli, or Bordetella pertussis.
For Helicobacter pylori, research has identified lactosylceramide as a potential receptor. Certain strains of H. pylori have been shown to bind preferentially to specific forms of lactosylceramide, suggesting a role for this glycosphingolipid in the colonization of the gastric mucosa. The specificity of this binding can depend on the fatty acid and sphingoid base composition of the ceramide portion of the molecule.
The table below summarizes the known interactions of the related compound, lactosylceramide, with various pathogens. It is important to emphasize that this data does not apply to this compound.
| Pathogen | Interacting Host Molecule | Cellular Outcome |
| Mycobacterium tuberculosis | Lactosylceramide | Phagocytosis by neutrophils nih.govnih.gov |
| Candida albicans | Lactosylceramide | Adhesion to host cells nih.gov |
| Helicobacter pylori | Lactosylceramide | Bacterial adhesion to gastric epithelial cells |
Role in Neutrophil Phagocytosis and Immune Response Initiation
A specific role for this compound in neutrophil phagocytosis and the initiation of an immune response has not been documented.
The related molecule, lactosylceramide, is highly expressed on human neutrophils and is known to be a key component of lipid rafts involved in innate immune functions. These lactosylceramide-enriched microdomains are involved in neutrophil migration, phagocytosis of pathogens, and the generation of superoxide, a key antimicrobial mechanism nih.gov. The clustering of lactosylceramide and its association with signaling molecules, such as Src family kinases, is crucial for initiating these downstream cellular responses upon pathogen recognition nih.govnih.gov.
Modulation of Phagolysosome Formation
There is no available scientific data or research findings that describe a role for this compound in the process of phagolysosome formation. The intricate process of phagosome maturation, which involves fusion with lysosomes to form a degradative phagolysosome, is regulated by a complex interplay of lipids, proteins, and signaling molecules. However, the specific contribution or modulatory effect of this compound in this pathway has not been investigated or reported.
Neural Development and Function
Similarly, the role of this compound in the development and function of the nervous system remains unexplored. While other complex glycosphingolipids, such as gangliosides, are known to be crucial for neuronal processes, no such functions have been attributed to this compound.
There are no studies documenting the expression patterns of this compound in the developing nervous system. Research has not yet been conducted to determine if this compound is present in neural tissues, nor at what developmental stages it might be expressed.
Due to the lack of data on its expression and function in the nervous system, any potential involvement of this compound in neuronal cell-cell interactions is purely speculative and not supported by any scientific evidence.
Molecular Mechanisms in Health and Disease Involving Lactoisooctaosylceramide
Glycosylation Changes in Cellular Transformation and Carcinogenesis
Aberrant glycosylation is a well-established hallmark of cancer. These changes, including the expression of specific GSLs like lactoisooctaosylceramide, can fundamentally alter cell behavior, contributing to tumor development and metastasis.
Altered Expression in Adenocarcinoma
While direct studies on this compound in adenocarcinoma are specific, research into its biosynthetic pathway reveals significant alterations in cancer. This compound belongs to the lacto- and neolacto-series of GSLs. mdpi.com The enzymes that synthesize the core structures of these GSLs have been detected in human colon carcinoma cells. nih.gov Studies have shown that the genes involved in the lacto- and neolacto-series glycosphingolipid biosynthesis pathway are generally up-regulated in certain adenocarcinomas, such as triple-negative breast cancer. mdpi.com This upregulation suggests an increased production of complex lacto-series GSLs, including this compound, which may contribute to the malignant phenotype.
Differential Glycosylation Patterns in Transformed Fibroblasts
The transformation of healthy cells into a cancerous state is often accompanied by distinct changes in cell surface glycosylation. This compound has been identified as a key molecule in distinguishing between normal and transformed cells. A study utilizing a monoclonal antibody, designated C6, which specifically recognizes the binary N-acetyllactosamine structure carried on this compound, demonstrated this differential pattern. nih.gov
Researchers found that this antibody preferentially labeled the major glycoproteins on SV40-transformed human embryonic lung fibroblasts. nih.gov This finding indicates an increased expression of the unsubstituted polylactosamine core structure, a key feature of this compound, on the surface of these transformed cells compared to their normal counterparts. nih.gov The antibody serves as a precise probe for detecting this specific glycosylation change associated with oncogenic transformation. nih.gov
| Cell Type | Target Structure | Antibody Used | Observed Reactivity | Reference |
|---|---|---|---|---|
| Normal Human Embryonic Lung Fibroblasts | Cell Surface Glycoproteins | C6 (anti-lactoisooctaosylceramide) | Low / Baseline | nih.gov |
| SV40-Transformed Human Embryonic Lung Fibroblasts | Binary N-acetyllactosaminyl structure in this compound | C6 (anti-lactoisooctaosylceramide) | Preferential and high labeling of major glycoproteins (GP80, GP180, GP200, GP250) | nih.gov |
Role in Acute Myeloid Leukemia (AML) Differentiation
Glycosphingolipids are deeply involved in the processes of hematopoietic differentiation, and their expression is significantly altered in hematological malignancies like Acute Myeloid Leukemia (AML). acs.org Research has highlighted a differentiation-associated GSL, lactotriaosylceramide (Lc3), which is a direct precursor in the biosynthesis of this compound. nih.govuu.nl
Studies analyzing bone marrow samples found that patients with AML had significantly higher expression of Lc3 compared to healthy donors. nih.govresearchgate.net This elevated expression was particularly notable in the M1 subtype of AML (acute myeloblastic leukemia without maturation). nih.gov Furthermore, the enzyme responsible for synthesizing Lc3, β1,3-N-acetylglucosaminyltransferase5 (β3Gn-T5), was found to be expressed at levels 16-fold higher in the bone marrow of AML patients. nih.govnih.gov The close relationship between the high expression of this key precursor and specific AML subtypes suggests that the lacto-series pathway is closely tied to the differentiation state of leukemic cells. nih.gov
| Molecule | Comparison Group | Finding | Associated AML Subtype | Reference |
|---|---|---|---|---|
| Lactotriaosylceramide (Lc3) | AML Patients vs. Healthy Donors | Significantly higher expression in AML bone marrow | Notably high in M1 subtype | nih.gov |
| β3Gn-T5 (Lc3 synthase) | AML Patients vs. Healthy Donors | 16-fold higher expression in AML bone marrow | General AML | nih.govnih.gov |
Role in Host-Pathogen Interactions and Disease Progression
The glycan structures on the surface of host cells are often exploited by pathogens for attachment, entry, and immune evasion. The this compound molecule, with its complex carbohydrate chain, can participate in these critical interactions.
Molecular Mimicry and Immune Evasion
Molecular mimicry is a strategy used by pathogens to evade the host immune system. consensus.appnih.govresearchgate.net This occurs when a pathogen produces molecules, such as surface glycans, that resemble host structures. nih.govimmunopaedia.org.za Several pathogenic bacteria that colonize mucosal surfaces express lipooligosaccharides on their surfaces that are molecular mimics of human glycosphingolipids. nih.gov This resemblance can cause the pathogen to be recognized as "self," allowing it to evade immune detection and clearance. nih.gov While specific studies identifying this compound as a mimicked molecule are distinct, this established mechanism of mimicking host GSLs is a key factor in the pathogenesis of various bacteria and is crucial for immune evasion. nih.gov
Viral-Induced Glycosphingolipid Alterations (e.g., Human Cytomegalovirus)
Viruses frequently remodel the host cell's metabolic and structural machinery to support their own replication. nih.govnih.gov Human cytomegalovirus (HCMV), a member of the herpesvirus family, has been shown to interact with specific GSLs during its infection cycle. Research has demonstrated that HCMV can bind strongly to certain sulfated glucuronyl glycosphingolipids, particularly those that contain repeating lactosamine structures, which are related to the lacto-series GSLs. nih.gov
This binding to specific sulfated carbohydrate structures on GSLs is believed to play an important role in the process of HCMV infection. nih.gov Pre-incubation of the virus with these GSLs resulted in an inhibition of viral gene expression and plaque formation, underscoring the functional importance of this interaction. nih.gov HCMV infection is known to cause a profound alteration of the host cell's miRNome and proteome, which can impact the expression of glycosyltransferases and thus alter the landscape of cell surface GSLs to create a more favorable environment for the virus. mdpi.com
Involvement in Specific Glycosphingolipid-Related Disorders
Glycosphingolipids (GSLs), a class of lipids containing a ceramide backbone and a carbohydrate head group, are integral components of cell membranes and play crucial roles in cell recognition and signaling. nih.gov Alterations in GSL expression and metabolism are implicated in the pathophysiology of various diseases. While specific research on this compound is limited, its role can be understood within the broader context of GSL involvement in certain hematological and immunological disorders.
Cold Agglutinin Disease (CAD): This autoimmune hemolytic anemia is characterized by the presence of cold-reacting autoantibodies, typically Immunoglobulin M (IgM), that bind to polysaccharide antigens on the surface of red blood cells at lower temperatures, leading to their agglutination and destruction. wikipedia.orgmedscape.com The target antigens for these cold agglutinins are often glycosphingolipids. nih.gov Specifically, the IgM antibodies in CAD are frequently directed against the I/i antigens, which are precursors of the ABH and Lewis blood group substances. medscape.com Research has identified certain gangliosides, a type of acidic GSL, as potent inhibitors of anti-Gd and anti-p cold agglutinins, indicating their role as receptors for these antibodies. nih.gov The binding of these antibodies to GSL antigens on erythrocytes initiates the classical complement pathway, leading to hemolysis. mdpi.com
Wiskott-Aldrich Syndrome (WAS): This rare, X-linked immunodeficiency is characterized by eczema, thrombocytopenia (low and small platelets), and recurrent infections. medscape.comnih.gov It is caused by mutations in the WAS gene, which codes for the Wiskott-Aldrich syndrome protein (WASP), a key regulator of the actin cytoskeleton in hematopoietic cells. medscape.com The immunodeficiency in WAS affects both B and T lymphocytes, leading to impaired antibody responses, particularly to polysaccharide antigens. immunodeficiencysearch.com
In the context of GSLs, a study of a patient with Wiskott-Aldrich syndrome who developed an unusual isohemagglutinin (an antibody against red blood cell antigens from another individual of the same species) provides specific insight. The patient's antibodies were identified as anti-i cold agglutinins. nih.gov These antibodies specifically bound to lactonorhexaosylceramide and sialosyllactonorhexaosylceramide, which carry the 'i' antigenic determinant. nih.gov Notably, these antibodies did not bind to this compound, which is described as an I-active glycolipid. nih.gov This finding suggests that while the immune dysregulation in WAS can lead to the production of antibodies against certain GSLs, this compound was not a target for the specific anti-i antibodies observed in this case. nih.gov
| Disorder | Key Glycosphingolipid Involvement | Mechanism |
| Cold Agglutinin Disease | I/i antigens, Sialosyllactoneotetraosylceramide and other gangliosides | GSLs on red blood cells act as antigens for cold agglutinins (IgM antibodies), triggering complement-mediated hemolysis. medscape.comnih.govmdpi.com |
| Wiskott-Aldrich Syndrome | Lactonorhexaosylceramide, Sialosyllactonorhexaosylceramide (i-antigens) | Immune dysregulation can lead to the production of autoantibodies (anti-i cold agglutinins) against specific GSLs. nih.gov |
Metabolomics and Pathway Analysis in Disease Research
Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, provides a powerful tool for understanding the biochemical basis of diseases. nih.gov This approach is particularly valuable in studying disorders of GSL metabolism, allowing for the identification of biomarkers and the elucidation of pathogenic pathways.
The levels of specific metabolites, such as GSLs, are intricately linked to the expression and function of various gene products, primarily the enzymes responsible for their synthesis and degradation. nih.govresearchgate.net Glycosphingolipid synthesis and catabolism involve a coordinated series of enzymatic steps. nih.gov Genetic defects in the enzymes of the GSL metabolic pathway can lead to the accumulation of specific GSLs, which is the hallmark of lysosomal storage disorders. nih.govmdpi.com
Metabolomic studies can quantify these accumulated GSLs, providing a direct readout of the functional consequences of a genetic defect. Furthermore, GSL levels can influence gene expression itself. For example, silencing the gene for lactosylceramide (B164483) synthase has been shown to reduce the expression of certain cell adhesion molecules. nih.gov Similarly, globo-series GSLs can repress the expression of AUTS2, an epigenetic regulator that in turn activates the promoter of GM3 synthase, a key enzyme in ganglioside synthesis. cnr.it This demonstrates a feedback loop where GSLs can control the transcriptional programs that influence their own synthesis. cnr.it
Studies have also shown that altering GSL levels by inhibiting their synthesis can affect the expression of other related genes, such as the one encoding for glycolipid transfer protein (GLTP). plos.org This highlights a complex interplay where the cellular concentration of a GSL can modulate the expression of proteins involved in its transport and sensing. plos.org
| Analytical Approach | Application in GSL Research | Key Findings |
| Transcriptomics & Metabolomics Integration | Correlating gene expression levels with GSL metabolite levels. | Reveals coordinated regulation of GSL biosynthetic pathways and links specific gene expression changes to alterations in GSL profiles. oup.comresearchgate.net |
| Gene Silencing/Inhibition Studies | Modifying the expression of GSL-related genes (e.g., synthases, transferases). | Demonstrates the direct impact of GSL levels on the expression of other proteins, such as adhesion molecules and GSL transport proteins. nih.govplos.org |
Pathway analysis combines metabolomic data with genomic and proteomic information to map the complex biological networks affected in a disease state. In GSL-related disorders, this approach helps to move beyond the simple accumulation of a substrate and understand the downstream pathogenic cascades.
Lysosomal storage disorders (LSDs) serve as a primary example where this approach is critical. nih.gov The accumulation of a specific GSL due to a deficient lysosomal enzyme disrupts not only the lysosome but also triggers broader cellular dysfunction, including effects on other organelles. nih.gov Metabolomics can identify a wide range of altered metabolites, providing a global view of the cellular disruption caused by the primary GSL storage. nih.gov
Analytical techniques such as mass spectrometry and liquid chromatography are central to these investigations, allowing for the detailed structural elucidation and quantification of hundreds of unique GSL structures. creative-proteomics.comcreative-proteomics.com By profiling the changes in the GSL-ome and other related metabolites in disease models or patient samples, researchers can identify dysregulated pathways. For instance, in addition to the primary GSL accumulation, alterations in related lipid pathways, such as sphingomyelin-ceramide metabolism, have been identified as important regulators in neurodegenerative diseases. researchgate.net This integrated analysis is crucial for identifying novel therapeutic targets and developing a more comprehensive understanding of disease pathophysiology. nih.gov
Advanced Methodologies for the Study of Lactoisooctaosylceramide
Immunological Probes and Glycan-Binding Proteins
Immunological tools are pivotal in identifying and characterizing complex glycans like lactoisooctaosylceramide. The development of specific antibodies and the use of glycan arrays are central to elucidating its expression and binding partners.
Monoclonal Antibody Development and Characterization
The generation of monoclonal antibodies (mAbs) with high specificity for this compound provides invaluable probes for its detection and functional analysis. The hybridoma technique, first established in 1975, remains a fundamental method for producing these highly specific antibodies. nih.govnih.gov This process involves immunizing an animal, typically a mouse, with a purified form of the target antigen to elicit an immune response. The resulting B-lymphocytes from the animal's spleen are then fused with myeloma cells to create immortalized hybridoma cell lines that continuously produce a single type of antibody. nih.govnih.gov
A notable example is the monoclonal antibody C6, which specifically recognizes the binary N-acetyllactosaminyl structure present on this compound. nih.govdntb.gov.ua Through techniques such as solid-phase radioimmunoassay and thin-layer chromatography immunostaining, the specificity of mAb C6 has been thoroughly characterized. nih.gov It has been demonstrated that mAb C6 binds to the branched polylactosamine core of this compound but does not react with its sialylated or α-galactosylated derivatives. nih.gov This makes mAb C6 a precise tool to study the expression of this specific glycan structure and to differentiate it from other related glycans. nih.gov
The characterization of such monoclonal antibodies involves a series of assays to determine their specificity, affinity, and isotype. Enzyme-linked immunosorbent assays (ELISAs) are commonly used to screen for antibody production and to determine the antibody isotype. oup.comnih.gov The specificity is further confirmed by testing the antibody's reactivity against a panel of purified glycolipids. nih.gov
Table 1: Specificity of Monoclonal Antibody C6
| Glycolipid Structure | Binding of mAb C6 | Reference |
| This compound | Positive | nih.gov |
| Sialosyl derivatives of isooctaosyl structure | Negative | nih.gov |
| α-galactosyl derivatives of isooctaosyl structure | Negative | nih.gov |
Recombinant Antibody Production for Glycan Epitopes
Recent advancements in genetic engineering have enabled the production of recombinant antibodies, offering several advantages over traditional hybridoma technology, including higher consistency, the ability to create humanized antibodies, and the potential for engineering novel binding specificities. nih.govevitria.commit.edu Recombinant antibody production involves cloning the antibody's variable heavy (VH) and light (VL) chain genes into expression vectors, which are then introduced into a host system for production. nih.govevitria.com Common expression hosts include mammalian cell lines like Chinese hamster ovary (CHO) cells, which are capable of performing human-like post-translational modifications, including glycosylation. evitria.comrapidnovor.comfrontiersin.org
For complex glycan epitopes, such as those on this compound, techniques like phage display are particularly useful for generating specific recombinant antibodies. nih.govnih.gov This technology allows for the creation of large libraries of antibody fragments, from which binders with high affinity and specificity for the target glycan can be selected. nih.gov Furthermore, glycan engineering techniques can be employed to modify the glycosylation of the recombinant antibody itself, which can be crucial for its function and to prevent potential immunogenicity. rapidnovor.comtandfonline.comresearchgate.net This involves the manipulation of glycosyltransferase enzymes within the production host cells to control the glycan structures attached to the antibody. rapidnovor.com While specific recombinant antibodies for this compound are not yet widely reported, these established methodologies provide a clear path for their development.
Glycan Array Technology for Ligand Identification
Glycan array technology has emerged as a powerful high-throughput method for identifying the binding partners of specific glycans, such as this compound. axivend.comcsic.esnih.gov This platform involves the immobilization of a diverse library of glycans onto a solid surface, such as a glass slide, creating a microarray. axivend.commpg.de This array can then be probed with fluorescently labeled proteins, antibodies, or even whole cells to identify specific interactions. axivend.comcsic.es
To identify ligands for this compound, this glycosphingolipid would be included in the library of immobilized glycans. The array would then be incubated with a sample containing potential binding partners, such as a cell lysate or purified protein library. csic.es Binding events are detected by the fluorescence signal at the specific spot where this compound is located. axivend.comnih.gov This approach allows for the rapid screening of thousands of potential interactions simultaneously, providing valuable insights into the biological functions of this compound. nih.gov
A more recent development is the cell-based glycan array, where different glycan structures are expressed on the surface of cells. nih.govresearchgate.netru.nl This can be achieved by using mutant cell lines with simplified glycomes and then enzymatically modifying the cell surface glycans with specific glycosyltransferases to create a desired array of structures. nih.govresearchgate.net This method allows for the study of glycan interactions in a more biologically relevant context, directly on the cell surface. nih.gov
Table 2: Principles of Glycan Array Technology
| Step | Description | Reference |
| Array Fabrication | Covalent attachment of a library of purified glycans to a solid support. | axivend.comnih.gov |
| Probing | Incubation of the array with fluorescently labeled potential binding partners. | csic.esnih.gov |
| Detection | Laser scanning to detect fluorescence signals at specific glycan spots. | axivend.comnih.gov |
| Data Analysis | Quantification of fluorescence intensity to determine binding affinity. | nih.gov |
Genetic Manipulation and Gene Expression Profiling
Understanding the biosynthesis of this compound relies heavily on genetic approaches that allow for the identification and functional characterization of the enzymes involved, primarily glycosyltransferases.
Gene Knockdown and Overexpression Studies for Glycosyltransferases
This compound is synthesized through a series of steps catalyzed by specific glycosyltransferases. The branched structure of the I antigen, which is a key feature of this compound, is formed by the action of an I-branching β-1,6-N-acetylglucosaminyltransferase (GCNT). nih.govresearchgate.net Studies on glycosyltransferases such as GCNT2 and MGAT5, which is also a β-1,6-N-acetylglucosaminyltransferase, have provided insights into the regulation of complex glycan synthesis. nih.govoup.com
Gene knockdown studies, often using small interfering RNA (siRNA) or CRISPR/Cas9 technology, can be employed to reduce or eliminate the expression of a specific glycosyltransferase. oup.comfrontiersin.org By observing the resulting changes in the cellular glycome, researchers can infer the function of the targeted enzyme. For instance, silencing the gene for a putative I-branching enzyme and observing a decrease in this compound levels would confirm its role in the biosynthetic pathway. oup.com
Conversely, overexpression studies involve introducing the gene for a specific glycosyltransferase into cells to increase its expression. nih.gov This can lead to an accumulation of its product, in this case, this compound, and can help to elucidate the downstream effects and biological functions of this glycosphingolipid. nih.gov These genetic manipulations are powerful tools for dissecting the biosynthetic pathway of this compound and understanding its regulation.
Table 3: Genetic Approaches to Study Glycosyltransferase Function
| Method | Principle | Application to this compound Study | Reference |
| Gene Knockdown (siRNA/CRISPR) | Reduces or eliminates the expression of a target gene. | Identify the specific glycosyltransferases required for this compound synthesis. | oup.comfrontiersin.org |
| Gene Overexpression | Increases the expression of a target gene. | Study the effects of increased this compound levels on cellular processes. | nih.gov |
Somatic Cell Hybrid Analysis for Complementation Groups
Somatic cell genetics provides a classical yet powerful approach to identify genes involved in specific metabolic pathways, including the biosynthesis of glycosphingolipids. nih.govnih.gov This method often involves the creation of somatic cell hybrids, where cells from two different species, such as human and mouse, are fused. libretexts.org These hybrid cells tend to lose chromosomes from one of the species (typically human), allowing for the correlation of the presence of a specific human chromosome with a particular phenotype, such as the expression of this compound. libretexts.org
Complementation analysis is a key component of this approach. libretexts.org If two mutant cell lines that are deficient in the synthesis of this compound are fused, and the resulting hybrid cell regains the ability to produce the molecule, it indicates that the mutations in the two parent cell lines were in different genes. libretexts.org This allows for the classification of mutations into different complementation groups, each representing a distinct gene in the biosynthetic pathway. libretexts.org
A powerful application of genetic analysis in a related context was the identification of a novel I-branching enzyme, IGnT3, responsible for the expression of the blood group I antigen in human erythrocytes. researchgate.net This was achieved through molecular genetic analysis of individuals with the rare adult i phenotype, who lack the I antigen. researchgate.net This study demonstrated that mutations in the IGnT3 gene were responsible for the phenotype, highlighting how genetic analysis of human variations can pinpoint key enzymes in glycan biosynthesis. researchgate.net Similar approaches, potentially combined with somatic cell hybrid analysis, could be instrumental in identifying and confirming all the genes necessary for the complete synthesis of this compound.
Cellular and Developmental Models for Functional Studies
The functional roles of this compound are investigated using various cellular and developmental models. These systems provide a platform to understand its involvement in fundamental biological processes such as cell adhesion, differentiation, and intercellular communication.
Embryonal Carcinoma Cell Lines
Embryonal carcinoma (EC) cells, being the malignant stem cells of teratocarcinomas, serve as valuable models for studying embryonic development and cellular differentiation. researchgate.net Their similarities to early embryonic cells in morphology and developmental potential make them suitable for investigating the function of specific glycosphingolipids like this compound. researchgate.net
The F9 murine embryonal carcinoma cell line is a prominent model used in such studies. cytion.com Research has indicated the involvement of this compound in the adhesion processes of these cells. dntb.gov.ua Specifically, studies have explored the inhibition of F9 cell adhesion to substrates, suggesting a direct role for this complex glycan in mediating cell-surface interactions. dntb.gov.uanih.gov These cells can be induced to differentiate into parietal endoderm, a process accompanied by changes in protein and extracellular matrix synthesis, providing a dynamic system to study the changing roles of glycans during development. cytion.com
Another significant cell line is the human embryonal carcinoma cell line, NCCIT. atcc.orgbcrj.org.br NCCIT cells are pluripotent and can differentiate into various cell types, making them an excellent model to study the expression and function of glycolipid antigens during differentiation. researchgate.netatcc.orgbcrj.org.br While direct functional studies on this compound in NCCIT cells are an area of ongoing research, the cell line is known to be responsive to differentiation-inducing agents like retinoic acid and is used for comparing glycolipid profiles with murine teratocarcinoma-derived cell lines. researchgate.netatcc.orgnih.gov The characterization of glycolipid antigens on the surface of NCCIT cells using monoclonal antibodies provides a basis for understanding how molecules like this compound contribute to the pluripotent or differentiated state. researchgate.net
Table 1: Characteristics of Embryonal Carcinoma Cell Lines Used in this compound Research
| Cell Line | Species | Tissue of Origin | Key Characteristics | Relevance to this compound Research |
| F9 | Mouse | Testicular Teratoma | Capable of differentiation into parietal endoderm; expresses specific cell surface glycans. cytion.com | Used in cell adhesion assays to study the inhibitory effects related to this compound. dntb.gov.uanih.gov |
| NCCIT | Human | Mediastinal Germ Cell Tumor | Pluripotent; capable of somatic and extraembryonic differentiation; expresses various glycolipid antigens. atcc.orgbcrj.org.br | Model for studying changes in glycolipid expression, including complex structures like this compound, during differentiation. researchgate.netnih.gov |
Mesenchymal Stem Cell Culture Systems
Mesenchymal stem cells (MSCs) are multipotent adult stem cells with the capacity to differentiate into various cell lineages, including bone, cartilage, and fat cells. nih.govnih.gov This differentiation potential makes MSC culture systems a critical tool for regenerative medicine and for studying the molecular regulators of cell fate decisions. nih.govmedsci.org Glycans on the cell surface are known to be integral to stem cell biology, influencing their differentiation and interaction with the microenvironment. core.ac.uk
The functional significance of this compound in MSCs can be explored through various culture systems. MSCs can be isolated from different sources, such as bone marrow, umbilical cord blood, and adipose tissue, and cultured in vitro. core.ac.uk Their differentiation into specific lineages is controlled by instructive signals from their microenvironment, which includes a complex mixture of biological molecules. nih.gov
Co-culture systems, where MSCs are grown with other cell types, are particularly insightful. nih.govmdpi.com These models can simulate the complex cellular interactions that occur in tissues. For instance, co-culturing MSCs with immune cells can elucidate the immunomodulatory roles of specific cell surface molecules. nih.govmdpi.com Given that glycosphingolipids are involved in cell-cell recognition and signaling, such systems could be employed to determine if this compound on the surface of MSCs influences the behavior of neighboring cells, such as T cells or macrophages. mdpi.com While direct studies on this compound in MSCs are emerging, the established role of other glycosphingolipids in modulating cellular processes in these cells provides a strong rationale for investigation.
In Vitro Cellular Interaction Assays
To dissect the specific functions of this compound in mediating cellular interactions, a variety of in vitro assays are employed. These assays are designed to measure and characterize the adhesion, communication, and influence of cells on one another.
Cell Adhesion Assays: These assays directly measure the binding of cells to specific substrates or to other cells. For instance, plates can be coated with purified this compound to observe the adhesion of specific cell types, such as embryonal carcinoma cells. nih.gov This helps to determine if this compound can act as a ligand for cell surface receptors, thereby mediating cell attachment. The strength of this adhesion can be quantified to understand the avidity of the interaction. Studies on the related glycosphingolipid, lactosylceramide (B164483), have shown its importance in mediating the expression of intercellular adhesion molecule-1 (ICAM-1), highlighting the role of this class of molecules in cell adhesion. nih.gov
Co-culture Assays: These systems involve culturing two or more different cell types together to study their mutual influence. bham.ac.uk They can be set up to allow direct cell-to-cell contact or to only permit communication via secreted factors. mdpi.com By using co-culture models, researchers can investigate whether the presence of this compound on one cell type affects the proliferation, differentiation, or function of another cell type. researchgate.netuni-muenchen.de For example, co-culturing cancer cells with immune cells can reveal if this compound plays a role in immune recognition or evasion.
Protein-Protein Interaction Assays: Modern techniques like fluorescence-based assays can be adapted to study the interaction of this compound with specific proteins (lectins) on the surface of adjacent cells. nih.govpromega.com.br These assays provide real-time data on the dynamics of these interactions in living cells.
Table 2: Overview of In Vitro Cellular Interaction Assays for this compound Studies
| Assay Type | Principle | Application for this compound |
| Cell Adhesion Assay | Measures the binding of cells to a substrate or other cells. | To determine if this compound directly mediates cell attachment and to quantify the strength of this interaction. nih.govnih.gov |
| Co-culture System | Two or more cell types are grown together to study their interactions. bham.ac.uk | To investigate the influence of this compound on the behavior of neighboring cells (e.g., proliferation, differentiation, immune response). researchgate.netuni-muenchen.de |
| Protein Interaction Assay | Detects physical interactions between molecules, often using fluorescence or luminescence. promega.com.br | To identify and characterize specific protein receptors on cells that bind to this compound. nih.gov |
Glycomics and Glycoproteomics Approaches
The study of the complete set of glycans (the glycome) in an organism or cell provides a comprehensive view of the complex carbohydrate structures and their roles in biological systems. Glycomics and glycoproteomics approaches are essential for understanding the expression and function of specific glycosphingolipids like this compound.
Comprehensive Glycosphingolipid Profiling
Comprehensive profiling of glycosphingolipids (GSLs) is a challenging analytical task due to their structural diversity and relatively low abundance. ucdavis.edu Methodologies have been developed to isolate, detect, and structurally characterize a wide range of GSL species from biological samples such as plasma, tissues, and cells. acs.orgnih.gov
Mass Spectrometry (MS)-Based Methods: Modern lipidomics heavily relies on mass spectrometry. nih.gov Techniques such as nanoflow liquid chromatography coupled with electrospray ionization mass spectrometry (nanoLC-ESI-MS) allow for the separation and sensitive detection of intact GSLs. ucdavis.edunih.gov Quadrupole time-of-flight (Q-ToF) mass analyzers provide high-resolution mass data, enabling the confident identification of unique GSLs, including their specific ceramide and glycan structures. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the molecules, providing detailed structural information about the saccharide sequence and the composition of the ceramide backbone. nih.gov Matrix-assisted laser desorption/ionization (MALDI)-MS is another soft ionization technique that offers advantages in the analysis of GSLs. mdpi.com
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a powerful technique for the separation and analysis of GSLs. researchgate.netresearchgate.net It is often used for initial profiling and can be combined with immunostaining using specific antibodies to identify particular GSLs like this compound. researchgate.netresearchgate.net HPTLC provides a visual fingerprint of the GSL composition of a sample and is a valuable tool for quality control and comparative analysis. ub.educrpsonline.com
Analysis of Glycan Changes during Cellular Processes
The expression of glycans on the cell surface is not static; it changes dynamically during cellular processes such as differentiation, transformation, and development. wikipedia.orgdntb.gov.ua Analyzing these changes provides insights into the functional roles of specific glycans.
The process of cellular differentiation, for example, involves dramatic alterations in a cell's physical and functional characteristics, which are often accompanied by significant changes in gene expression and, consequently, the cell's glycan profile. wikipedia.orgnih.gov Studies on embryonic stem cells have shown that their transition from a naive to a primed state involves changes in the mechanical properties of the cell surface, a process that is intrinsically linked to the composition of the glycocalyx. nih.gov
Monoclonal antibodies that specifically recognize the binary N-acetyllactosaminyl structure of this compound serve as crucial probes to detect changes in its expression. nih.govjcggdb.jp For instance, research has shown that the expression of the unsubstituted polylactosamine core structure, of which this compound is a part, increases at the cell surface following SV40-transformation of human fibroblasts. nih.gov This suggests that the glycosylation patterns involving this compound are altered during oncogenic processes. By using such specific antibodies in techniques like immunofluorescence and HPTLC immunostaining, researchers can track the appearance, disappearance, or modification of this compound during various cellular events. researchgate.netnih.gov These analyses help to correlate the presence of this complex glycan with specific cellular states and functions.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing lactoisooctaosylceramide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves enzymatic or chemical glycosylation of a ceramide backbone, followed by sequential addition of specific monosaccharides. Purity validation requires a combination of high-performance liquid chromatography (HPLC) for separation, mass spectrometry (MS) for molecular weight confirmation, and nuclear magnetic resonance (NMR) for structural elucidation. For reproducibility, ensure reaction conditions (temperature, solvent, catalyst) are meticulously documented, and use internal standards during analysis .
| Analytical Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC | Purity assessment | Retention time, peak symmetry |
| MS | Molecular ion confirmation | m/z ratio, fragmentation patterns |
| NMR | Structural verification | Chemical shifts, coupling constants |
Q. Which analytical techniques are most effective for characterizing this compound in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for detecting low-abundance glycosphingolipids in complex matrices. For spatial distribution studies in tissues, matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) provides high-resolution localization. Always include negative controls (e.g., enzyme-treated samples) to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variability in sample preparation (e.g., extraction solvents) or assay conditions (e.g., cell line specificity). Conduct a systematic review to identify confounding variables, then design a meta-analysis comparing studies under standardized parameters (e.g., IC₅₀ values normalized to common reference compounds). Use statistical tools like funnel plots to assess publication bias .
Q. What experimental strategies are recommended for studying this compound’s role in membrane microdomain organization?
- Methodological Answer : Employ fluorescence resonance energy transfer (FRET) with labeled lipid analogs to monitor spatial proximity in artificial membranes. For in situ analysis, use super-resolution microscopy (e.g., STED or PALM) combined with lipid-specific probes. Ensure controlled environmental conditions (pH, temperature) to mimic physiological states, and validate findings using knockout cell models .
Q. How should researchers design dose-response experiments to evaluate this compound’s immunomodulatory effects?
- Methodological Answer : Use a logarithmic concentration range (e.g., 0.1–100 μM) to capture threshold and saturation effects. Include positive controls (e.g., established immunomodulators like α-galactosylceramide) and measure multiple endpoints (e.g., cytokine secretion, T-cell proliferation). Apply nonlinear regression models to calculate EC₅₀ values and assess inter-experiment variability via coefficient of variation (CV) analysis .
Data Contradiction and Reproducibility
Q. What steps ensure reproducibility when replicating this compound-related studies?
- Methodological Answer :
Documentation : Share detailed protocols via supplementary materials, including instrument calibration data and reagent lot numbers .
Data Transparency : Publish raw datasets (e.g., NMR spectra, chromatograms) in open-access repositories.
Collaborative Validation : Engage in inter-laboratory comparisons using blinded samples to identify procedural inconsistencies .
Experimental Design Considerations
Q. How can researchers optimize isolation protocols for this compound from heterogeneous lipid mixtures?
- Methodological Answer : Combine solvent partitioning (e.g., Folch extraction) with affinity chromatography using anti-glycosphingolipid antibodies. Validate recovery rates using spiked internal standards (e.g., deuterated analogs) and optimize gradient elution conditions for high-resolution separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
